molecular formula C8H5Cl B073019 (Chloroethynyl)benzene CAS No. 1483-82-5

(Chloroethynyl)benzene

Cat. No. B073019
CAS RN: 1483-82-5
M. Wt: 136.58 g/mol
InChI Key: GDWZLADUGAKASM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (chloroethynyl)benzene derivatives often involves strategies that allow for the controlled introduction of the chloroethynyl group into the benzene ring. For example, Li et al. (2001) developed synthetic pathways to 11H-benzo[b]fluoren-11-ols and related compounds via biradicals generated from benzoenyne-allenes, starting from the condensation between benzophenones and lithium acetylide of 1-(2-ethynylphenyl)-2-phenylethyne (Li et al., 2001).

Molecular Structure Analysis

The molecular structure of (chloroethynyl)benzene derivatives has been characterized by various spectroscopic and computational methods. Percino et al. (2014) reported the structural characterization of a related molecule, 1,4-bis[2-cyano-2-(o-pyridyl)ethenyl]benzene, through X-ray crystallography and theoretical calculations, highlighting the quasi-planar structure of the molecule (Percino et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving (chloroethynyl)benzene derivatives can lead to a variety of complex structures. Schevenels and Markó (2012) described the base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene to generate chloromethylene furans, which under mild acidic conditions rearrange into benzofuran carbaldehydes, showcasing the reactivity and versatility of these compounds (Schevenels & Markó, 2012).

Scientific Research Applications

  • Hematological Alterations and Cancer Risk from Benzene Exposure : Benzene, including chlorinated benzenes, is an established risk factor for myeloid leukemia and potentially for non-Hodgkin lymphoma. Studies have shown that workers exposed to benzene experience hematotoxicity and alterations in B-cell activation markers, linking benzene exposure to hematological malignancies (Bassig et al., 2016).

  • Photocatalytic Degradation of Benzene in Water : Research involving titanium dioxide photocatalysis has explored the degradation kinetics of benzene as a water contaminant. This study highlighted the complexity of benzene degradation and its intermediates, which is crucial for environmental remediation efforts (Turchi & Ollis, 1989).

  • Microbial Degradation of Chlorinated Benzenes : The microbial metabolism of chlorobenzenes under aerobic and anaerobic conditions has been examined, revealing the biological pathways and organisms involved in their biodegradation. This research is significant for bioremediation strategies (Field & Sierra-Alvarez, 2008).

  • Health Effects and Susceptibility to Benzene : Studies have advanced our understanding of benzene's health effects, including its role as a carcinogen and hematotoxin. This research emphasizes the need for further investigation into genetic variations that confer susceptibility to benzene toxicity (Smith, 2010).

  • Bioremediation of Chlorinated Benzenes in Soil : A study on the ex-situ bioremediation of chlorinated benzenes in soil demonstrates the effectiveness of stimulating native microflora for the degradation of these compounds. This finding is valuable for environmental cleanup processes (Guerin, 2008).

  • Benzene as a Building Block for Fluorophores : The development of green fluorophores using benzene structures highlights its application in luminescent materials for imaging and displays, indicating its potential in advanced material science (Beppu et al., 2015).

Safety And Hazards

(Chloroethynyl)benzene should be handled with care to avoid all personal contact, including inhalation. Protective clothing should be worn when there is a risk of exposure. It should be used in a well-ventilated area and contact with moisture should be avoided .

properties

IUPAC Name

2-chloroethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl/c9-7-6-8-4-2-1-3-5-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWZLADUGAKASM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

81953-16-4
Record name Benzene, (2-chloroethynyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81953-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90163951
Record name Benzene, (chloroethynyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Chloroethynyl)benzene

CAS RN

1483-82-5
Record name Benzene, (chloroethynyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (chloroethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90163951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Chloroethynyl)benzene
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Synthesis routes and methods I

Procedure details

In a 10 mL round-bottom flask, a mixture of 0.51 g phenylacetylene (5 mmol), 0.7 g potassium carbonate (5 mmol), 165 mg tetra-n-butylammonium fluoride trihydrate, and 3 mL tetrachloromethane was stirred at 24° C. for 10 min. After filtration of the solids, the filtrate was found to contain 0.68 g of 1-chloro-2-phenylacetylene (99% yield).
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
165 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Phenylacetylene (1.02 g, 10 mmol), 1.92 g of cesium carbonate (10 mmol), and 0.15 g tetra-n-butylammonium chloride hydrate and 5 mL carbon tetrachloride were mixed at 70° C. for 5 h. Gas chromatographic analysis of the mixture showed that it contained 1.32 g of 1-chloro-2-phenylacetylene (96% yield).
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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